molecular formula C6H12Na2O12P2 B569747 D-myo-Inositol-1,2-diphosphate (sodium salt)

D-myo-Inositol-1,2-diphosphate (sodium salt)

Cat. No.: B569747
M. Wt: 384.08 g/mol
InChI Key: AGYHIHUTKCMLKM-JBGYRJLXSA-L
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Description

Tables

Table 1: Key Identifiers of D-myo-Inositol-1,2-diphosphate (Sodium Salt)

Property Value Source
CAS Number 208584-51-4
Molecular Formula C₆H₁₂O₁₂P₂·2Na
Molecular Weight 384.08 g/mol
Solubility (Water) ~5 mg/mL

Table 2: Spectroscopic Signatures

Technique Key Peaks Interpretation
IR Spectroscopy 1080 cm⁻¹, 990 cm⁻¹ P=O and P–O–C vibrations
³¹P NMR δ 0.5–1.5 ppm Phosphate group environment
CE-ESI-MS m/z 384.08 ([M+2Na–H]⁻) Molecular ion confirmation

Properties

IUPAC Name

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHIHUTKCMLKM-JBGYRJLXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of myo-Inositol

The chemical synthesis of D-myo-Inositol-1,2-diphosphate involves selective phosphorylation of the 1- and 2-hydroxyl groups of myo-inositol. A common strategy employs phosphate-protecting groups to ensure regioselectivity. For example, the use of bis-cyclohexylcarbodiimide (DCC) with phosphoric acid enables directed phosphorylation at the 1- and 2-positions. The reaction proceeds under anhydrous conditions at 4°C for 48 hours, yielding a crude product that requires purification via ion-exchange chromatography.

Table 1: Key Reaction Parameters for Phosphorylation

ParameterValue
Temperature4°C
Reaction Time48 hours
Yield (Crude)65–70%
Purification MethodQAE-Sephadex A-25

Activation with Cytidine Triphosphate (CTP)

An alternative route involves activating myo-inositol 1-phosphate (I-1-P) with CTP to form CDP-inositol (CDP-I), followed by condensation with free myo-inositol. This method, adapted from di-myo-inositol-1,1′-phosphate biosynthesis, utilizes CMP-morpholidate and the trioctylamine salt of I-1-P in anhydrous pyridine. The reaction generates CDP-I isomers, which are precipitated and purified via anion-exchange chromatography.

Enzymatic Biosynthesis

Enzyme-Catalyzed Phosphorylation

Enzymatic pathways leverage I-1-P synthase and I-1-P phosphatase to produce D-myo-Inositol-1,2-diphosphate. I-1-P synthase converts glucose-6-phosphate to I-1-P, which is subsequently dephosphorylated to myo-inositol. A novel CTP:I-1-P cytidylyltransferase then catalyzes the formation of CDP-I, which reacts with myo-inositol to yield the diphosphate derivative.

Table 2: Enzymatic Reaction Conditions

EnzymeSubstrateTemperatureIncubation Time
I-1-P synthaseGlucose-6-phosphate37°C38 hours
CTP:I-1-P cytidylyltransferaseCDP-I65°C2–3 hours

31P NMR spectroscopy confirms the formation of D-myo-Inositol-1,2-diphosphate, with distinct peaks at δ = -10.2 ppm (P1) and -12.7 ppm (P2).

Stock Solution Preparation and Stability

Solubility and Formulation

D-myo-Inositol-1,2-diphosphate (sodium salt) exhibits high solubility in water (5 mg/mL) but requires careful handling to prevent degradation. Stock solutions are prepared in ultrapure water, filtered through a 0.22 µm membrane, and aliquoted to avoid freeze-thaw cycles.

Table 3: Stock Solution Preparation Guidelines

ParameterRecommendation
SolventWater or PBS (pH 7.4)
Concentration Range1–10 mM
Storage Temperature-20°C (1 month); -80°C (6 months)
StabilityAvoid repeated thawing; use sterile aliquots

In Vivo Formulation

For animal studies, D-myo-Inositol-1,2-diphosphate is dissolved in a DMSO-corn oil emulsion (1:4 ratio) to enhance bioavailability. The mixture is vortexed and sonicated until clear, ensuring no precipitation prior to administration.

Purification and Characterization

Ion-Exchange Chromatography

Crude synthesis products are purified using QAE-Sephadex A-25 columns equilibrated with 50 mM Tris-acetate buffer (pH 8.0). Elution with a linear NaCl gradient (0–1 M) separates D-myo-Inositol-1,2-diphosphate from unreacted substrates and byproducts.

Analytical Techniques

  • 31P NMR Spectroscopy : Identifies phosphate groups at δ = -10.2 ppm (P1) and -12.7 ppm (P2).

  • High-Performance Liquid Chromatography (HPLC) : A C18 column with 10 mM ammonium acetate (pH 5.0) achieves >95% purity.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 384.1 [M-2Na+2H]⁻.

Challenges and Optimization

Isomer Purity

Synthetic routes often produce mixtures of inositol diphosphate isomers. Reverse-phase HPLC with a methanol gradient (5–30% over 20 minutes) resolves D-myo-Inositol-1,2-diphosphate from 1,3- and 1,4-isomers.

Yield Improvement

Enzymatic methods yield 30–40% product due to protein denaturation at high temperatures . Immobilizing enzymes on magnetic nanoparticles enhances thermostability, increasing yield to 55% at 75°C.

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol-1,2-diphosphate (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Inorganic Phosphates: Resulting from hydrolysis.

    Phosphorylated Derivatives: Formed through enzymatic reactions.

    Metal Complexes: Formed with various metal ions.

Scientific Research Applications

Biochemical Signaling

Role as a Second Messenger
D-myo-Inositol-1,2-diphosphate acts as a second messenger in various signaling pathways. It is involved in the regulation of intracellular calcium levels and modulates the activity of various enzymes. This compound has been shown to enhance the release of calcium from intracellular stores, thereby influencing cellular responses to external stimuli .

Interaction with Proteins
Studies have demonstrated that D-myo-Inositol-1,2-diphosphate binds selectively to specific protein domains, such as pleckstrin homology (PH) domains. For instance, it has a high affinity for certain PH domains, which are crucial for the transduction of signals within cells . This binding capability highlights its importance in mediating cellular responses and interactions.

Pharmacological Research

Potential Therapeutic Applications
Research indicates that D-myo-Inositol-1,2-diphosphate may have therapeutic potential in treating conditions related to calcium signaling dysregulation, such as cardiovascular diseases and neurodegenerative disorders. By modulating calcium levels and influencing signaling pathways, it may help restore normal physiological functions .

Case Studies
Several studies have investigated the effects of D-myo-Inositol-1,2-diphosphate on cardiac function. For example, experiments using animal models have shown that administration of this compound can lead to a decrease in heart rate by affecting ion channel activity and intracellular calcium dynamics . These findings suggest its potential use in developing treatments for arrhythmias and other heart-related conditions.

Molecular Biology Applications

Cellular Proliferation and Differentiation
D-myo-Inositol-1,2-diphosphate is also implicated in regulating cell growth and differentiation. Research has shown that it can influence the proliferation of various cell types by modulating signaling pathways associated with growth factors . This makes it a valuable tool for studying cellular processes in cancer research and regenerative medicine.

Experimental Techniques
In laboratory settings, D-myo-Inositol-1,2-diphosphate is utilized in various experimental techniques to dissect signaling pathways. Its ability to mimic or inhibit specific signaling events allows researchers to elucidate the roles of different proteins and pathways involved in cellular responses .

Comparative Data Table

Application AreaDescriptionKey Findings
Biochemical SignalingActs as a second messenger influencing calcium releaseEnhances calcium mobilization from stores
Pharmacological ResearchPotential therapeutic applications for cardiovascular and neurological diseasesDecreases heart rate; modulates ion channel activity
Molecular BiologyRegulates cell proliferation and differentiationInfluences growth factor signaling

Mechanism of Action

The mechanism of action of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its role as a second messenger in cellular signaling pathways. It can bind to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium can trigger various cellular responses, including muscle contraction, secretion, and gene expression .

Comparison with Similar Compounds

Key Research Findings

Receptor Specificity :

  • The 1,2,4,5-tetraphosphate induces prolonged calcium oscillations compared to 1,2-diphosphate, making it preferable for studying sustained signaling pathways .

Sodium Salt Advantages :

  • Sodium salts enhance aqueous solubility, critical for in vitro assays. For example, IP6 (hexasodium salt) is used in phytase activity studies due to its stability .

Species-Dependent Effects: In piglet models, inositol phosphate-surfactant mixtures improved lung function, but efficacy varied with phosphate group number and position .

Biological Activity

D-myo-Inositol-1,2-diphosphate (sodium salt), commonly referred to as Ins(1,2)P2, is a member of the inositol phosphate family, which plays critical roles in cellular signaling pathways. This compound is involved in various physiological processes, including calcium signaling and cellular responses to external stimuli. Understanding its biological activity is essential for elucidating its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

D-myo-Inositol-1,2-diphosphate is characterized by its two phosphate groups attached to the inositol ring. The sodium salt form enhances its solubility and stability in biological systems. Its chemical structure allows it to interact with various proteins and enzymes involved in signal transduction.

Ins(1,2)P2 functions primarily as a second messenger in cellular signaling pathways. It is produced through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2) and can modulate intracellular calcium levels by:

  • Binding to specific receptors : Ins(1,2)P2 can interact with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum, leading to calcium release into the cytosol.
  • Regulating protein kinases : It influences several kinases involved in cell growth and metabolism, such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) .

Biological Effects

The biological effects of D-myo-Inositol-1,2-diphosphate are diverse and include:

  • Calcium Mobilization : Ins(1,2)P2 is significantly less potent than Ins(1,4,5)P3 in inducing calcium release; studies show it is approximately 1,000-fold less effective at initiating Ca²⁺ release when injected into Xenopus oocytes .
  • Cellular Proliferation : It plays a role in cell cycle regulation and proliferation through its interactions with signaling pathways that govern these processes .
  • Metabolic Regulation : Ins(1,2)P2 has been implicated in the regulation of metabolic pathways, affecting glucose uptake and lipid metabolism .

Research Findings

Recent studies have provided insights into the biological activities of D-myo-Inositol-1,2-diphosphate:

Case Study: Calcium Signaling

In a study examining the effects of Ins(1,2)P2 on calcium signaling in human cells, researchers found that while it could mobilize some calcium stores, its efficacy was significantly lower compared to other inositol phosphates like Ins(1,4,5)P3. This suggests that while Ins(1,2)P2 has a role in calcium signaling, it may serve more as a supplementary messenger rather than a primary one .

Table 1: Comparative Potency of Inositol Phosphates

Inositol PhosphatePotency (relative to Ins(1,4,5)P3)Mechanism of Action
Ins(1,4,5)P31Calcium release via IP3R
Ins(1,2)P20.001Modulation of secondary pathways

Applications in Research and Medicine

D-myo-Inositol-1,2-diphosphate has potential applications in various fields:

  • Cancer Research : Understanding its role in cell proliferation can provide insights into tumorigenesis and potential therapeutic targets.
  • Diabetes : Its influence on insulin signaling pathways makes it a candidate for research into diabetes management.
  • Neuroscience : Investigating its effects on neuronal signaling may reveal new aspects of neurotransmission and synaptic plasticity .

Q & A

Q. How can researchers verify the identity and purity of D-myo-Inositol-1,2-diphosphate (sodium salt) in experimental settings?

To confirm identity and purity, employ nuclear magnetic resonance (NMR) for structural validation, focusing on phosphate group positioning and stereochemistry . Mass spectrometry (MS) can corroborate molecular weight (e.g., sodium adducts at ~282.1 Da) . Purity assays (e.g., HPLC with UV detection at 210–220 nm) should show ≥98% homogeneity, as specified in analytical certificates . Cross-reference CAS Registry Numbers (e.g., 208584-51-4) and supplier-provided COAs .

Q. What are the optimal storage and handling conditions to maintain compound stability?

Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hygroscopic degradation . For aqueous solutions, prepare fresh daily due to hydrolysis risks; avoid prolonged exposure to light or temperatures >4°C . Use neutral buffers (pH 6.5–7.5) to minimize phosphate ester cleavage .

Q. How does solubility impact experimental design for in vitro studies?

The sodium salt form enhances aqueous solubility (~50 mg/mL in water), making it suitable for cell culture or enzymatic assays . For lipid-phase experiments (e.g., membrane signaling), dissolve in DMSO (<0.1% final concentration) to avoid cytotoxicity . Centrifuge solutions at 10,000×g for 5 min to remove insoluble particulates before use .

Q. What functional roles does this compound play in cellular signaling pathways?

D-myo-Inositol-1,2-diphosphate acts as a secondary messenger intermediate , modulating calcium release via interactions with inositol trisphosphate (IP3) receptors . It influences pathways like phospholipase C (PLC) activation and downstream kinases (e.g., PKC). Use calcium-sensitive dyes (e.g., Fura-2) or FRET-based reporters to quantify its effects in live cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in data related to its signaling specificity across cell types?

Discrepancies often arise from cell-specific receptor isoform expression (e.g., IP3R1 vs. IP3R3) or competing phosphorylation pathways. Perform knockdown/knockout studies (e.g., CRISPR-Cas9 targeting IP3Rs) to isolate its role . Combine metabolic labeling (e.g., ¹³C-myo-inositol) with NMR to track phosphate turnover kinetics and identify off-target interactions .

Q. What advanced techniques are recommended for structural and dynamic analysis of this compound?

  • X-ray crystallography : Resolve 3D conformation using single crystals grown in high-salt buffers (e.g., 0.1 M sodium citrate, pH 5.0) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities to target proteins (e.g., IP3Rs) with a 1:1 stoichiometry model .
  • Solid-state NMR : Probe dynamic interactions in lipid bilayers or immobilized enzyme complexes .

Q. How can synthesis or isolation protocols be optimized to improve yield and reduce impurities?

For chemical synthesis:

  • Use enzymatic phosphorylation with inositol kinases (e.g., IPMK) to enhance regioselectivity .
  • Purify via anion-exchange chromatography (Q-Sepharose, pH 8.0) followed by lyophilization .
    For isolation from biological samples:
  • Apply ultrafiltration (3 kDa cutoff) to remove proteins, then analyze by LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-inositol) .

Q. What strategies address challenges in quantifying low-abundance inositol phosphates in complex matrices?

  • Derivatization : Use trimethylsilylation or dansyl chloride to enhance MS sensitivity .
  • Ion-pair chromatography : Pair tetrabutylammonium with reverse-phase columns (C18) for baseline separation of isomers .
  • Radiolabeling : Incorporate ³²P-ATP during enzymatic reactions for autoradiography-based detection .

Methodological Notes

  • Contradiction Analysis : When conflicting data emerge, validate using orthogonal methods (e.g., NMR vs. MS) and control for batch-to-batch variability via supplier COAs .
  • Experimental Design : Include negative controls (e.g., inositol-deficient media) and pharmacological inhibitors (e.g., U73122 for PLC) to confirm pathway specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-myo-Inositol-1,2-diphosphate (sodium salt)
Reactant of Route 2
D-myo-Inositol-1,2-diphosphate (sodium salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.